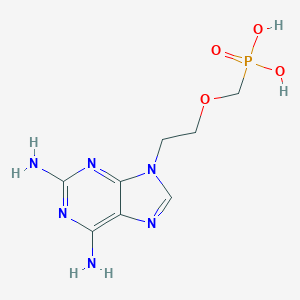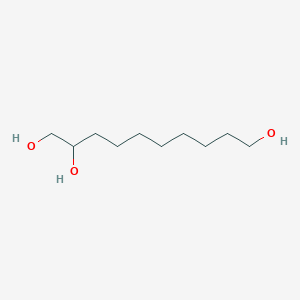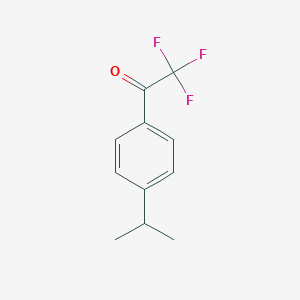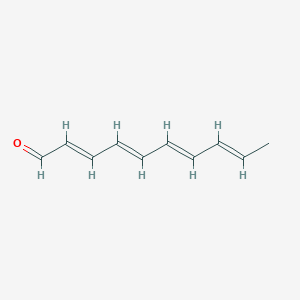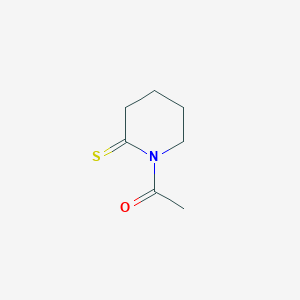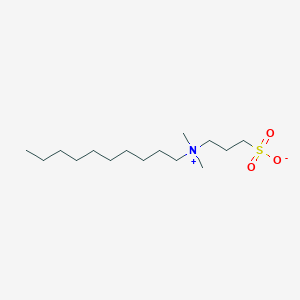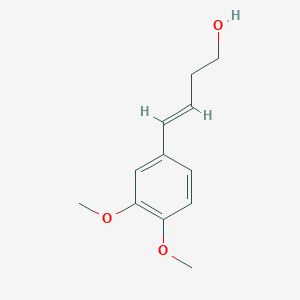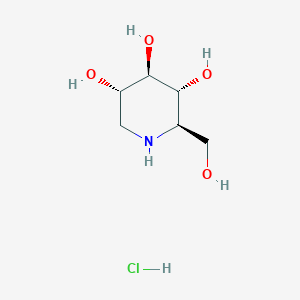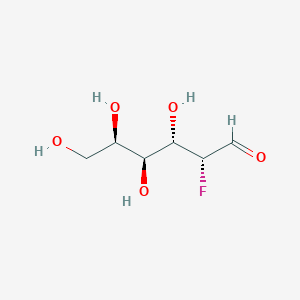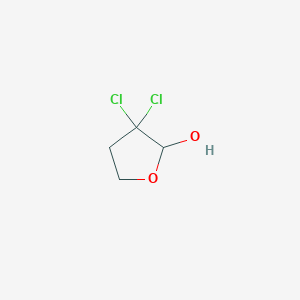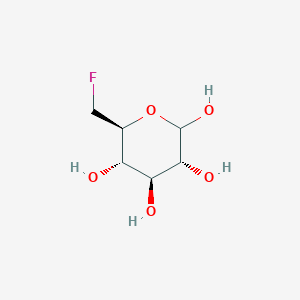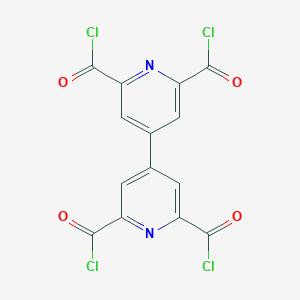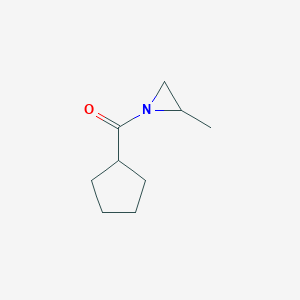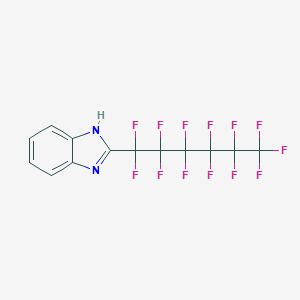
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione derivatives involves several chemical reactions and methodologies. A notable method includes the treatment of 6,7-Diaminoquinoxaline-2,3-dione with substituted aromatic isothiocyanate to yield bis[3’-aryl thiocarbamido]-quinoxaline derivatives. These compounds, upon further cyclization with monochloroacetic acid in the presence of anhydrous sodium acetate and glacial acetic acid, afford bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline derivatives (Pawar & Bhise, 2008). Electrochemical synthesis routes have also been explored, demonstrating the versatility of synthetic approaches for this compound and its derivatives (Dowlati, Nematollahi, & Othman, 2012).
Molecular Structure Analysis
Structural analysis of 6,7-Diaminoquinoxaline-2,3-dione derivatives reveals a planar quinoxaline ring system. The dihedral angles between the quinoxaline ring and substituent phenyl rings indicate the spatial arrangement and potential intermolecular interactions, critical for understanding the compound's reactivity and properties (Janati et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 6,7-Diaminoquinoxaline-2,3-dione derivatives are diverse, including acetoxylation reactions that provide insights into the compound's reactivity. Such reactions highlight the functional group transformations and the potential for creating complex molecular architectures (Zhou, Weber, & Keana, 1995).
Physical Properties Analysis
The crystalline structure and hydrogen bonding patterns of 6,7-Diaminoquinoxaline-2,3-dione derivatives contribute significantly to their physical properties. Analysis of these structures through X-ray crystallography and other techniques provides valuable information on the compound's stability, solubility, and potential applications (Wang, 2011).
Chemical Properties Analysis
The chemical properties of 6,7-Diaminoquinoxaline-2,3-dione derivatives are characterized by their reactivity towards various functional group transformations and their interaction with biological targets. These interactions are crucial for designing compounds with specific biological or chemical properties (Yoneda & Ogita, 1989).
Applications De Recherche Scientifique
Antibacterial Activity
6,7-Diaminoquinoxaline-2,3-dione has been utilized in the synthesis of compounds that exhibit antibacterial activity. A study by Pawar and Bhise (2008) investigated derivatives of 6,7-diaminoquinoxaline-2,3-dione for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria (Pawar & Bhise, 2008).
Analgesic Activity
Research by Visagaperumal et al. (2016) explored the analgesic properties of compounds derived from 6,7-diaminoquinoxaline-2,3-dione. Their findings indicated significant analgesic effects in the synthesized compounds (Visagaperumal et al., 2016).
Assay of Methylglyoxal
McLellan and Thornalley (1992) described the use of 6,7-dimethoxy-2-methylquinoxaline, a derivative of 6,7-diaminoquinoxaline-2,3-dione, in a liquid chromatographic fluorimetric assay for methylglyoxal, a compound relevant in biological systems (McLellan & Thornalley, 1992).
NMDA Receptor Antagonism
6,7-Diaminoquinoxaline-2,3-dione derivatives have been studied for their potential as NMDA receptor antagonists. Yoneda and Ogita (1989) identified a specific glycine antagonist, DCQX, which impacted NMDA-mediated responses (Yoneda & Ogita, 1989).
Synthesis of Chiral Compounds
Research by Sun et al. (1996) focused on the synthesis of chiral 1-(2‘-amino-2‘-carboxyethyl)-1,4-dihydroquinoxaline-2,3-diones, exploring their activity as receptor agonists and antagonists (Sun et al., 1996).
Electrochemical Synthesis
Dowlati et al. (2012) demonstrated the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, a compound derived from 6,7-diaminoquinoxaline-2,3-dione, showcasing its potential in chemical synthesis (Dowlati et al., 2012).
Propriétés
IUPAC Name |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLMGIXAVUEGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

